Ethyl 2-(4-phenylcyclohexyl)acetate

Description

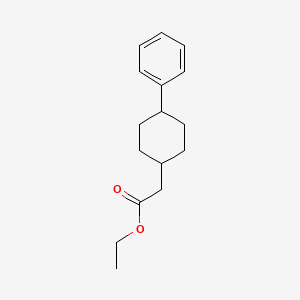

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-phenylcyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKKTEIOHKETAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720835 | |

| Record name | Ethyl (4-phenylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411238-92-1 | |

| Record name | Ethyl (4-phenylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 4 Phenylcyclohexyl Acetate

Esterification Routes to Ethyl 2-(4-phenylcyclohexyl)acetate

Esterification represents a direct and fundamental approach to the synthesis of this compound. These methods focus on the reaction between a carboxylic acid or its derivative and ethanol (B145695) to form the desired ethyl ester.

Direct Esterification of 2-(4-phenylcyclohexyl)acetic acid

The most common method for the direct esterification of a carboxylic acid is the Fischer-Speier esterification. masterorganicchemistry.combyjus.com This reaction involves heating the carboxylic acid, 2-(4-phenylcyclohexyl)acetic acid, with an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk The use of excess ethanol is crucial as it shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle. masterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com The nucleophilic oxygen of the ethanol molecule then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. cerritos.edu The removal of water as it is formed, for example, by using a Dean-Stark apparatus, can also be employed to drive the equilibrium towards the product side. masterorganicchemistry.com

Table 1: Typical Reaction Parameters for Fischer-Speier Esterification

| Parameter | Condition |

| Carboxylic Acid | 2-(4-phenylcyclohexyl)acetic acid |

| Alcohol | Ethanol (often used in excess as the solvent) |

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Temperature | Reflux |

| Reaction Time | Several hours |

Transesterification Approaches

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This method can be employed to synthesize this compound by starting with a different ester of 2-(4-phenylcyclohexyl)acetic acid, such as the methyl or benzyl (B1604629) ester, and reacting it with ethanol. Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org

In acid-catalyzed transesterification, the mechanism is analogous to Fischer esterification, involving protonation of the carbonyl oxygen to enhance its electrophilicity. masterorganicchemistry.com

Base-catalyzed transesterification, on the other hand, proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, such as sodium ethoxide (NaOEt), is used as the catalyst. The ethoxide ion directly attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The subsequent elimination of the original alkoxide (e.g., methoxide) yields the desired ethyl ester. masterorganicchemistry.com This process is also an equilibrium, and using a large excess of ethanol is necessary to drive the reaction to completion. masterorganicchemistry.com

Table 2: Catalysts and Conditions for Transesterification

| Catalysis Type | Catalyst | Conditions |

| Acid-Catalyzed | H₂SO₄, p-TsOH | Excess ethanol, reflux |

| Base-Catalyzed | NaOEt, KOEt | Excess ethanol, typically at room temperature or with gentle heating |

Alternative Esterification Strategies Utilizing Activated Acids

To circumvent the equilibrium limitations of Fischer esterification, 2-(4-phenylcyclohexyl)acetic acid can be converted into a more reactive derivative, an "activated acid," prior to reaction with ethanol. A common strategy is the conversion of the carboxylic acid to its corresponding acyl chloride. chemguide.co.uk

2-(4-phenylcyclohexyl)acetyl chloride can be prepared by reacting 2-(4-phenylcyclohexyl)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily and irreversibly with ethanol to produce this compound and hydrogen chloride gas. chemguide.co.uk This reaction is often performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct. orgsyn.org This method is generally faster and proceeds to completion without the need to remove water. chemguide.co.uk

Hydrogenation-Based Synthetic Pathways to this compound

An alternative synthetic strategy involves the formation of the saturated cyclohexyl ring via hydrogenation of a suitable aromatic or unsaturated precursor. This approach is particularly useful when the corresponding aromatic compounds are readily available.

Catalytic Hydrogenation of Aromatic or Unsaturated Precursors to the Cyclohexyl Moiety

This pathway can start from an aromatic precursor such as ethyl 2-(4-phenylphenyl)acetate. nih.gov The catalytic hydrogenation of the phenyl ring that is not directly attached to the acetate (B1210297) group would yield the desired cyclohexyl ring. This reaction is typically carried out under hydrogen gas pressure in the presence of a heterogeneous catalyst.

Common catalysts for the hydrogenation of aromatic rings include rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), and platinum-based catalysts. google.com The reaction conditions, such as hydrogen pressure and temperature, need to be carefully controlled to achieve selective hydrogenation of one phenyl ring while leaving the other and the ester group intact.

Another potential precursor is ethyl 2-(4-phenylcyclohexenyl)acetate. The double bond in the cyclohexenyl ring can be readily hydrogenated to the saturated cyclohexane (B81311) ring under milder conditions than those required for aromatic ring reduction. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂, Adams' catalyst) are effective for this type of transformation. google.com

Table 3: Catalysts for Hydrogenation of Precursors

| Precursor | Catalyst | Typical Conditions |

| Ethyl 2-(4-phenylphenyl)acetate | Rh/C, Ru/C | High pressure H₂, elevated temperature |

| Ethyl 2-(4-phenylcyclohexenyl)acetate | Pd/C, PtO₂ | H₂ (atmospheric or moderate pressure), room temperature |

Stereoselective Hydrogenation for Diastereomeric Control in this compound Synthesis

The 4-phenylcyclohexyl moiety in this compound can exist as cis and trans diastereomers. The stereochemical outcome of the hydrogenation reaction can be influenced by the choice of catalyst and reaction conditions. While specific studies on the stereoselective hydrogenation to this compound are not widely reported, general principles of asymmetric hydrogenation can be applied.

For instance, in the hydrogenation of a precursor like ethyl 2-(4-phenylcyclohexylidene)acetate, where the double bond is exocyclic to the ring, the approach of the hydrogen to the catalyst surface can be directed by chiral catalysts or auxiliaries to favor the formation of one diastereomer over the other. Asymmetric hydrogenation of α-ketoesters using chiral metal complexes, for example, demonstrates the feasibility of achieving high enantioselectivity. scispace.com A similar approach, using a chiral catalyst system, could potentially influence the diastereomeric ratio in the formation of the substituted cyclohexane ring. The choice of catalyst support and the presence of chiral modifiers are key factors in controlling the stereochemistry of the product. scispace.com

Multi-Step Synthesis of this compound from Advanced Intermediates

Strategies Involving Cyclohexanone (B45756) Derivatives and Functional Group Interconversions

A common and logical approach to the synthesis of this compound commences with a cyclohexanone derivative, specifically 4-phenylcyclohexanone (B41837). This readily available intermediate serves as a foundational scaffold upon which the required acetic acid ester group can be constructed through a series of functional group interconversions.

One plausible synthetic pathway involves the extension of the carbon chain at the carbonyl position. The Wittig reaction or the Horner-Wadsworth-Emmons reaction can be employed to introduce a two-carbon unit, transforming 4-phenylcyclohexanone into an unsaturated ester, such as ethyl (4-phenylcyclohexylidene)acetate. This is then followed by a catalytic hydrogenation step to reduce the double bond, yielding the target saturated ester.

Alternatively, the Reformatsky reaction provides a direct method to form a β-hydroxy ester from the ketone. Reacting 4-phenylcyclohexanone with ethyl bromoacetate (B1195939) in the presence of activated zinc would yield ethyl 2-hydroxy-2-(4-phenylcyclohexyl)acetate. The subsequent removal of the hydroxyl group, a process that can be achieved through a variety of deoxygenation methods, would lead to the final product.

Coupling Reactions in the Formation of the Phenylcyclohexyl Scaffold (e.g., Suzuki Coupling Analogs)

The construction of the 4-phenylcyclohexyl backbone is a critical step in the synthesis. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for this purpose. wikipedia.orglibretexts.org This reaction creates a carbon-carbon bond by coupling an organoboron compound with an organohalide. wikipedia.org

In a typical Suzuki coupling approach for this scaffold, two main strategies can be envisioned:

Reacting a cyclohexyl-based boronic acid or its ester derivative with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene).

Reacting phenylboronic acid with a cyclohexyl halide.

The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂], and a base. organic-chemistry.org The choice of base is crucial for the reaction's success, with common options including potassium carbonate, sodium hydroxide (B78521), and cesium carbonate. youtube.com The solvent system can also be varied, with biphasic systems of toluene (B28343) and water being common. wikipedia.org

| Parameter | Conditions | Purpose | Citation |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling reaction. | organic-chemistry.org |

| Reactants | Phenylboronic acid and a cyclohexyl halide (or vice versa) | The building blocks for the phenylcyclohexyl scaffold. | wikipedia.org |

| Base | K₂CO₃, NaOH, Cs₂CO₃ | Activates the boronic acid for transmetalation. | youtube.com |

| Solvent | Toluene/Water, THF, Dioxane | Provides the medium for the reaction. | wikipedia.org |

Introduction and Modification of the Acetic Acid Ester Group

Once the phenylcyclohexyl scaffold is in place, the final step is the introduction of the ethyl acetate group. If the synthesis starts from a precursor like (4-phenylcyclohexyl)methanol, a two-step process involving oxidation to the corresponding carboxylic acid, (4-phenylcyclohexyl)acetic acid, followed by a Fischer esterification with ethanol is a standard method. The esterification is typically catalyzed by a strong acid like sulfuric acid.

Alternatively, a more direct approach involves the Williamson ether synthesis-like reaction of a (4-phenylcyclohexyl)methyl halide with the enolate of ethyl acetate. Another common method is the reaction of 2-(4-phenylcyclohexyl)ethanol (B8168256) with a suitable acetylating agent. A well-established laboratory and industrial method for preparing esters is the reaction of a carboxylic acid with an alcohol. wikipedia.org For instance, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can be synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) in the presence of a base. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fragrance ingredients to enhance sustainability. personalcaremagazine.compremiumbeautynews.com This involves the use of renewable raw materials, the reduction of waste, and the use of less hazardous chemicals. premiumbeautynews.com For the synthesis of this compound, several green chemistry approaches can be considered.

The use of biocatalysts, such as enzymes, can offer high selectivity and reduce the need for protecting groups, often proceeding under mild reaction conditions. rsc.org For example, lipase-catalyzed esterification of (4-phenylcyclohexyl)acetic acid would be a greener alternative to traditional acid-catalyzed methods. Furthermore, the use of greener solvents like water or supercritical carbon dioxide can significantly reduce the environmental impact of the synthesis. personalcaremagazine.com The development of heterogeneous catalysts for coupling reactions also aligns with green chemistry principles by simplifying catalyst recovery and reuse. wikipedia.org

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing costs and environmental impact. For the Suzuki coupling step, key parameters to optimize include the choice of palladium catalyst and ligand, the type and amount of base, the reaction temperature, and the solvent system. Fine-tuning these can lead to higher turnover numbers for the catalyst and shorter reaction times.

In the esterification step, the removal of water, a byproduct of the reaction, can drive the equilibrium towards the product, thus increasing the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. The optimization of batch distillation processes for the production of esters like ethyl acetate has also been studied to improve productivity. researchgate.net The choice of reaction time and reflux ratio are critical parameters in such optimizations. researchgate.net

Synthesis and Investigation of Ethyl 2 4 Phenylcyclohexyl Acetate Derivatives and Analogs

Structural Modifications on the Phenyl Ring

The phenyl group of ethyl 2-(4-phenylcyclohexyl)acetate presents a prime target for modification, allowing for the fine-tuning of electronic properties and steric profiles. These changes can significantly influence the molecule's interactions with biological targets or its material characteristics.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of the phenyl ring can be systematically altered by introducing substituents that either donate or withdraw electron density. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl), decrease the ring's electron density.

The effect of a substituent can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing character of a substituent at the para-position of a benzene (B151609) ring.

Table 1: Effect of Phenyl Ring Substituents on Electronic Properties

| Substituent (X) | Type | Hammett Constant (σp) | Expected Effect on Phenyl Ring |

|---|---|---|---|

| -OCH₃ | Electron-Donating | -0.27 | Increases electron density |

| -CH₃ | Electron-Donating | -0.17 | Increases electron density |

| -H | Neutral | 0.00 | Baseline |

| -Cl | Electron-Withdrawing | 0.23 | Decreases electron density |

| -CF₃ | Electron-Withdrawing | 0.54 | Strongly decreases electron density |

This table presents generalized data for illustrative purposes.

Halogenation and Alkylation Strategies

Specific functional groups can be introduced onto the phenyl ring using established synthetic methodologies. Halogenation, such as bromination, is a common modification. For example, a related compound, 4-methylphenylcyclohexane, can undergo bromination to form 4-(bromomethyl)phenylcyclohexane. This brominated intermediate is valuable for further reactions, such as nucleophilic substitutions or cross-coupling reactions, to introduce additional complexity.

Alkylation, the addition of an alkyl chain, can also be achieved through various methods, such as Friedel-Crafts alkylation, to modify the steric bulk and lipophilicity of the phenyl moiety.

Derivatization of the Cyclohexyl Ring

The cyclohexyl ring acts as a crucial, non-planar spacer between the phenyl ring and the acetate (B1210297) group. Its conformation and functionalization are key areas of investigation.

Conformational Analysis of Substituted Cyclohexyl Moieties

The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize angle and torsional strain. pressbooks.pub In 4-phenylcyclohexyl derivatives, the bulky phenyl group preferentially occupies the equatorial position to avoid destabilizing 1,3-diaxial interactions that would occur if it were in the axial position. libretexts.org The energy difference between the equatorial and axial conformers is significant for large substituents. libretexts.org

When additional substituents are introduced onto the cyclohexyl ring, their conformational preferences must also be considered. For disubstituted cyclohexanes, the most stable chair conformation will be the one that places the largest possible number of bulky groups in the equatorial position. libretexts.org For instance, in a cis-1,4-disubstituted cyclohexane, one substituent will be axial and the other equatorial. The conformer where the larger group is equatorial will be favored. libretexts.orglibretexts.org In a trans-1,4-disubstituted cyclohexane, both substituents can be either axial or equatorial; the diequatorial conformer is significantly more stable.

Table 2: Conformational Preferences in Disubstituted Cyclohexanes

| Isomer Configuration | Substituent Positions (Conformer 1) | Substituent Positions (Conformer 2) | More Stable Conformer |

|---|---|---|---|

| trans-1,4- | diequatorial | diaxial | diequatorial |

| cis-1,4- | axial/equatorial | equatorial/axial | Favors larger group in equatorial position libretexts.orglibretexts.org |

| trans-1,2- | diequatorial | diaxial | diequatorial libretexts.org |

The orientation of the phenyl ring itself, relative to the cyclohexyl ring, is also a factor. The phenyl group can rotate, and its preferred orientation is one that minimizes steric clashes with the cyclohexyl hydrogens. youtube.comresearchgate.net

Introduction of Additional Functional Groups on the Cyclohexyl Ring

The cyclohexyl ring can be chemically modified to introduce new functional groups, leading to analogs with different properties. A notable example is the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate, an important intermediate for certain pharmaceutical compounds. google.com One synthetic route starts with 1,4-cyclohexanedione. A Wittig reaction with an ethyl acetate-derived phosphonium (B103445) ylide can be used to introduce the acetate side chain, followed by subsequent reactions including condensation and catalytic hydrogenation to form the amine group on the cyclohexyl ring. google.com Such a modification introduces a basic, polar functional group, drastically altering the physicochemical properties of the parent molecule.

Ester Group Modifications in this compound Analogs

The ethyl ester group is another site for derivatization, offering pathways to a variety of related compounds such as carboxylic acids, amides, and other esters. These reactions typically proceed through a nucleophilic acyl substitution mechanism. libretexts.org

Key modifications include:

Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid (2-(4-phenylcyclohexyl)acetic acid) and ethanol (B145695). This reaction can be catalyzed by either acid or base. libretexts.org Base-promoted hydrolysis, often called saponification, uses a stoichiometric amount of a base like sodium hydroxide (B78521) and is effectively irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.org

Transesterification: This reaction converts one ester into another by reacting it with a different alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with methanol (B129727) would yield mthis compound. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive it to completion. libretexts.org

Aminolysis: Esters can react with ammonia (B1221849) or primary or secondary amines to form amides. This reaction typically requires heating.

Reduction: The ester group can be reduced to a primary alcohol (2-(4-phenylcyclohexyl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com It is also possible to partially reduce the ester to an aldehyde using specific reagents like diisobutylaluminum hydride (DIBALH) at low temperatures. libretexts.org

Table 3: Summary of Ester Group Modifications

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Different Ester |

| Aminolysis | R₂NH, heat | Amide |

| Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Primary Alcohol |

These modifications allow for the creation of a diverse library of analogs from the parent this compound scaffold, each with potentially unique biological activities or material applications.

Synthesis of Chiral Derivatives and Enantioselective Approaches

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. Consequently, the development of enantioselective synthetic routes to obtain stereochemically pure derivatives of this compound is of paramount importance. Several established methodologies in asymmetric synthesis can be applied to achieve this goal.

Chiral Auxiliaries:

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral derivatives of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the acetate moiety.

The general approach would involve the following steps:

Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a derivative of (4-phenylcyclohexyl)acetyl chloride.

Diastereoselective Alkylation: The resulting N-acyl oxazolidinone can be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with an electrophile will proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary.

Cleavage: The chiral auxiliary is then cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid, which can be subsequently esterified to the ethyl ester. The auxiliary can often be recovered and reused. williams.edu

A variety of chiral auxiliaries are available, derived from readily accessible natural sources like amino acids and terpenes, offering a versatile toolkit for asymmetric synthesis. sigmaaldrich.comresearchgate.net

| Chiral Auxiliary Class | Example | Key Feature |

| Oxazolidinones | Evans Auxiliaries | Rigid scaffold allows for high stereocontrol in alkylation and aldol (B89426) reactions. williams.edu |

| Camphorsultam | Oppolzer's Sultam | Offers high diastereoselectivity, particularly in Michael additions. wikipedia.org |

| Pseudoephedrine | Pseudoephedrine Amides | The methyl group directs the configuration of the addition product. wikipedia.org |

Catalytic Enantioselective Methods:

Catalytic approaches offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries.

Asymmetric Hydrogenation: If a precursor to this compound containing a double bond in the cyclohexane ring or at the α-position of the acetate group is available, asymmetric hydrogenation can be a powerful tool. Chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, can facilitate the stereoselective addition of hydrogen, leading to the desired enantiomer. For instance, the asymmetric hydrogenation of α,β-unsaturated esters is a well-established method for producing chiral esters. slideshare.net

Catalytic Asymmetric Alkylation: The direct catalytic enantioselective alkylation of the enolate of this compound presents a more direct approach. This can be achieved using a chiral phase-transfer catalyst or a chiral metal complex to control the stereochemical outcome of the reaction between the enolate and an alkylating agent.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. A racemic mixture of this compound or a precursor could be resolved using a lipase, which would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. umw.edu This method is widely used in the synthesis of chiral pharmaceuticals. umw.edu

Comparison with Structurally Similar Reference Compounds in Medicinal Chemistry

The 4-phenylcyclohexylacetic acid scaffold present in this compound is a common motif in various classes of biologically active molecules. Understanding the structure-activity relationships (SAR) of these related compounds can provide valuable insights into the potential therapeutic applications of this compound derivatives.

Arylalkanoic Acids (NSAIDs):

Many non-steroidal anti-inflammatory drugs (NSAIDs) are arylalkanoic acids, sharing the structural feature of an aromatic ring connected to a carboxylic acid (or its ester) via a short alkyl chain. slideshare.netauburn.edu

| Compound | Structural Similarity to this compound | Therapeutic Class |

| Ibuprofen | Contains a phenylpropionic acid moiety. The cyclohexane ring is absent. | NSAID |

| Diclofenac | An arylacetic acid derivative with a dichlorophenylamino group. | NSAID |

| Ketoprofen | Contains a benzoylphenylpropionic acid structure. | NSAID |

The anti-inflammatory activity of these drugs is primarily due to their inhibition of cyclooxygenase (COX) enzymes. auburn.edu The acidic moiety is crucial for binding to the active site of the enzyme. The lipophilic aryl group also plays a significant role in receptor binding. The cyclohexane ring in this compound introduces a three-dimensional element that differs from the generally planar or more flexible side chains of many NSAIDs. This conformational rigidity could influence its binding affinity and selectivity for different biological targets.

Dopamine (B1211576) Receptor Modulators:

The phenylcyclohexyl moiety is also found in compounds targeting the central nervous system, particularly dopamine receptors. For example, certain dopamine D2 receptor partial agonists feature a phenylpiperazine or a related scaffold. sigmaaldrich.com While not a direct structural analog, the rigid phenylcyclohexyl core of this compound mimics the spatial arrangement of the pharmacophores in these CNS-active drugs. The orientation of the phenyl group relative to the cyclohexane ring (cis or trans) and the chirality at the point of attachment of the acetate group would be critical in determining the interaction with the receptor binding pocket.

The design of selective dopamine receptor ligands often involves fine-tuning the spatial relationship between aromatic and basic moieties. Derivatives of this compound, particularly those where the ester is replaced with an amine-containing side chain, could be investigated for their potential as dopamine receptor modulators.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 4 Phenylcyclohexyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 2-(4-phenylcyclohexyl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H NMR) Analysis

Predicted ¹H NMR Data for this compound:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Phenyl H | 7.10 - 7.35 | Multiplet | 5H | Aromatic protons of the phenyl group. |

| -O-CH₂- (Ethyl) | ~4.12 | Quartet | 2H | Methylene (B1212753) protons of the ethyl ester, coupled to the methyl protons. |

| Cyclohexyl H (benzylic) | ~2.50 | Multiplet | 1H | Methine proton on the cyclohexyl ring attached to the phenyl group. |

| -CH₂- (Acetate) | ~2.30 | Doublet | 2H | Methylene protons adjacent to the carbonyl group, coupled to the cyclohexyl methine proton. |

| Cyclohexyl H | 1.20 - 2.00 | Multiplet | 9H | Remaining protons of the cyclohexyl ring. |

| -CH₃ (Ethyl) | ~1.25 | Triplet | 3H | Methyl protons of the ethyl ester, coupled to the methylene protons. |

Note: These are predicted values and actual experimental values may vary.

The quartet and triplet of the ethyl group are characteristic, and the integration of these signals would confirm the presence of the ethyl ester functionality. The aromatic protons would appear as a complex multiplet in the downfield region. The protons on the cyclohexyl ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and the adjacent methylene and methine protons.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. As with ¹H NMR, specific experimental data for this compound is not available in the public domain. However, predicted chemical shifts can be estimated.

Predicted ¹³C NMR Data for this compound:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~172 |

| Aromatic C (quaternary) | ~145 |

| Aromatic C-H | 126 - 129 |

| -O-CH₂- (Ethyl) | ~60 |

| Cyclohexyl C (benzylic) | ~44 |

| -CH₂- (Acetate) | ~41 |

| Cyclohexyl C | 25 - 35 |

| -CH₃ (Ethyl) | ~14 |

Note: These are predicted values and actual experimental values may vary.

The carbonyl carbon of the ester would be observed at the most downfield chemical shift. The aromatic carbons would appear in their characteristic region, with the quaternary carbon at a lower field than the protonated carbons. The carbons of the ethyl group and the cyclohexyl ring would be found in the upfield region.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to determine the stereochemistry of the 4-phenylcyclohexyl group (cis/trans isomerism), two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity between the ethyl group protons, the acetate (B1210297) methylene protons, and the protons on the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the acetate group to the cyclohexyl ring and the phenyl group to the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to determine the relative stereochemistry of the substituents on the cyclohexyl ring by observing through-space interactions between the protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula for this compound is C₁₆H₂₂O₂, which corresponds to a molecular weight of approximately 246.35 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Purity and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any impurities.

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component can be compared to spectral libraries for identification. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 246. Key fragmentation patterns for esters often involve the loss of the alkoxy group (-OCH₂CH₃, loss of 45 amu) or the entire ester group.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Soft Ionization

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile molecules that may not survive the high-energy conditions of electron ionization used in GC-MS. ESI-MS typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to produce a prominent ion at m/z 247, corresponding to the protonated molecule. This technique is valuable for confirming the molecular weight with high accuracy and can be coupled with liquid chromatography (LC-MS) for the analysis of less volatile derivatives or impurities.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The key functional groups in this compound are the ester group (C=O, C-O), the phenyl group (aromatic C-H and C=C), and the cyclohexyl group (aliphatic C-H). The vibrational frequencies of these groups provide a unique "fingerprint" for the molecule.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com The exact position of this peak can be influenced by the molecular environment. acs.orgresearchgate.net The C-O stretching vibrations of the ester group are also significant and typically appear as two or more strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

The presence of the phenyl group is confirmed by several characteristic bands. The aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org The in-ring C=C stretching vibrations of the aromatic ring typically give rise to moderate to weak absorptions in the 1600-1400 cm⁻¹ range. libretexts.org

The aliphatic C-H bonds of the cyclohexyl ring and the ethyl group lead to stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org Bending vibrations for these aliphatic groups are also expected in the fingerprint region (below 1500 cm⁻¹).

A detailed analysis of the vibrational modes can be further supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and help in the assignment of the observed IR bands. americanpharmaceuticalreview.com

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1750-1735 orgchemboulder.com | Strong |

| Ester | C-O Stretch | 1300-1000 orgchemboulder.comspectroscopyonline.com | Strong (multiple bands) |

| Aromatic | C-H Stretch | 3100-3000 libretexts.orglibretexts.org | Medium to Weak |

| Aromatic | C=C Stretch | 1600-1400 libretexts.org | Medium to Weak |

| Aliphatic (Cyclohexyl, Ethyl) | C-H Stretch | 3000-2850 libretexts.org | Strong |

| Aliphatic (Cyclohexyl, Ethyl) | C-H Bend | < 1500 | Medium to Weak |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating its potential isomers, such as the cis and trans isomers arising from the substitution pattern on the cyclohexane (B81311) ring.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly well-suited for assessing purity and quantifying the components in a mixture.

The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving the desired separation. For a compound like this compound, which contains both non-polar (phenyl, cyclohexyl) and moderately polar (ester) moieties, a mid-polarity column could provide a good balance for separation from potential impurities. Alternatively, a non-polar column could be used, with separation primarily based on boiling point differences. researchgate.net

The retention time, the time it takes for a compound to elute from the column, is a key parameter for identification. shimadzu.eu Longer-chain esters generally exhibit longer retention times. researchgate.net For isomeric separation, such as distinguishing between cis and trans isomers of this compound, a high-resolution capillary column, possibly with a specialized stationary phase, and careful optimization of the temperature program would be necessary. vurup.skresearchgate.net The use of a slow temperature ramp can enhance the resolution of closely eluting isomers. researchgate.net

Table 2: Hypothetical GC-FID Parameters for the Analysis of this compound

| Parameter | Value/Type |

| Column | |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar mid-polarity) |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | |

| Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min |

| Injection | |

| Volume | 1 µL |

| Split Ratio | 50:1 |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice. pharmaknowledgeforum.comamazonaws.comchromatographyonline.com

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities. acs.org

Liquid chromatography coupled with mass spectrometry (LC-MS) provides an additional layer of information by determining the mass-to-charge ratio of the eluting compounds. This is particularly valuable for the identification of unknown impurities and degradation products. americanpharmaceuticalreview.comresearchgate.netnih.goveurofins.it The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the analytes. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that aids in the definitive identification of impurities. nih.govrjptonline.org

Table 3: General HPLC/LC-MS Parameters for the Analysis of this compound

| Parameter | Value/Type |

| Column | |

| Stationary Phase | C18 (Octadecylsilane) |

| Particle Size | 3.5 or 5 µm |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase | |

| A | Water with 0.1% Formic Acid |

| B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | e.g., 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | |

| UV-Vis | 254 nm (for aromatic ring) |

| MS Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

X-ray Crystallography for Solid-State Structure Determination

A key structural feature of this compound is the conformation of the cyclohexane ring and the orientation of its substituents. Cyclohexane rings typically adopt a stable chair conformation to minimize angle and torsional strain. saskoer.camsu.eduyoutube.comyoutube.com The phenyl and the ethyl acetate groups can occupy either axial or equatorial positions on the cyclohexane ring. masterorganicchemistry.comacs.orglibretexts.org Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. libretexts.org

The crystal structure would reveal whether the phenyl and ethyl acetate groups are in a cis or trans relationship to each other on the cyclohexane ring. It would also provide details on the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of the molecules in the crystal lattice. nih.gov While no specific crystal structure for this compound is publicly available, data from related substituted cyclohexane structures can provide insights into the expected conformations. For instance, studies on other 1,4-disubstituted cyclohexanes have elucidated the preference for equatorial positioning of large groups. uni-muenchen.deresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Possible Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| α, β, γ (°) | 90, ≠90, 90 (for monoclinic) or 90, 90, 90 (for orthorhombic) |

| Conformation | |

| Cyclohexane Ring | Chair |

| Phenyl Group | Equatorial |

| Ethyl Acetate Group | Equatorial |

Computational Chemistry Studies on Ethyl 2 4 Phenylcyclohexyl Acetate

Molecular Descriptors and Their Theoretical Significance

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the molecular structure and are used to predict various physicochemical properties, as well as biological activity in quantitative structure-activity relationship (QSAR) studies.

For a molecule like Ethyl 2-(4-phenylcyclohexyl)acetate, a range of descriptors can be calculated to understand its behavior. These fall into several categories:

Topological Descriptors: These are based on the 2D representation of the molecule and describe the connectivity of atoms.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for understanding reactivity.

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), which is important for predicting a molecule's behavior in biological systems.

Due to the lack of specific published data for this compound, we can look at a structurally related compound, Ethyl phenylacetate (B1230308) , to illustrate the types of molecular descriptors that can be computationally generated. The following table presents some calculated properties for Ethyl phenylacetate obtained from the PubChem database. nih.gov

| Descriptor | Value (for Ethyl phenylacetate) | Significance |

| Molecular Weight | 164.20 g/mol | The mass of one mole of the compound. nih.gov |

| XLogP3 | 2.3 | A measure of lipophilicity, indicating how the compound partitions between an oily and an aqueous phase. nih.gov |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms that can be donated in hydrogen bonding. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms with lone pairs that can accept a hydrogen bond. |

| Rotatable Bond Count | 4 | The number of bonds that can rotate freely, which influences the molecule's conformational flexibility. |

| Topological Polar Surface Area | 26.3 Ų | The surface area of polar atoms in a molecule, which is related to its ability to permeate biological membranes. nih.gov |

| Exact Mass | 164.083729621 Da | The precise mass of the most abundant isotope of the molecule. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate a variety of properties that help in predicting a molecule's reactivity and stability.

For this compound, quantum chemical calculations would typically involve:

Geometry Optimization: Finding the lowest energy 3D arrangement of the atoms.

Calculation of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Mapping: An ESP map shows the distribution of charge on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

As a case in point, a study on Ethyl phenylacetate and thymol (B1683141) computed various quantum chemical descriptors using DFT. researchgate.net These parameters, derived from HOMO and LUMO energies, are crucial for evaluating stability and reactivity. researchgate.net

| Quantum Chemical Descriptor | Definition | Significance for Reactivity |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |

| Chemical Softness (σ) | The reciprocal of chemical hardness. | A smaller HOMO-LUMO gap implies greater softness and higher reactivity. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | Influences the polarity of bonds and the nature of intermolecular interactions. |

| Chemical Potential (µ) | The negative of electronegativity. | Related to the "escaping tendency" of electrons from a system. |

| Global Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Indicates the electrophilic nature of a molecule. |

This table describes quantum chemical descriptors that could be calculated for this compound, with conceptual explanations based on established theoretical principles.

Conformational Analysis and Energy Landscape Mapping

The 3D structure of a molecule is not static, and different spatial arrangements of atoms, known as conformations, can exist. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For this compound, the cyclohexane (B81311) ring is the most conformationally interesting part of the molecule. It predominantly exists in a chair conformation to minimize angle and torsional strain. The substituents—the phenyl group and the ethyl acetate (B1210297) group—can be in either axial or equatorial positions.

Generally, substituents on a cyclohexane ring are more stable in the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. pressbooks.pub A detailed conformational analysis of this compound would involve:

Identifying Stereoisomers: The molecule can exist as cis and trans isomers depending on the relative orientation of the two substituents on the cyclohexane ring. wikipedia.org

Chair Conformations: For each isomer, there are two possible chair conformations that can interconvert through a process called a ring flip.

Energy Calculations: Computational methods can be used to calculate the relative energies of each conformation to determine the most stable arrangement.

A study on 1-methyl-4-phenylcyclohexane , a structurally similar compound, provides insight into the conformational preferences. askthenerd.com For the trans isomer, the conformation with both the phenyl and methyl groups in equatorial positions is significantly more stable. askthenerd.com For the cis isomer, the two chair conformations have one group axial and one equatorial. The conformation with the larger phenyl group in the equatorial position and the smaller methyl group in the axial position is more stable. askthenerd.com

| Conformer of 1-methyl-4-phenylcyclohexane | Substituent Positions | Relative Strain Energy | Stability |

| trans | Both equatorial | 0 kcal/mol | Most stable |

| trans | Both axial | 4.6 kcal/mol | Least stable |

| cis | Phenyl equatorial, Methyl axial | 1.7 kcal/mol | Moderately stable |

| cis | Phenyl axial, Methyl equatorial | 2.9 kcal/mol | Less stable |

This table is based on data for 1-methyl-4-phenylcyclohexane and is used to illustrate the principles of conformational analysis that would apply to this compound. The actual energy values for this compound would differ.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

A molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and its energy minimized.

Selection and Preparation of the Target: A biologically relevant protein target would be chosen, and its 3D structure obtained from a database like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to explore the possible binding modes of the ligand in the active site of the protein.

Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be analyzed.

While there are no specific molecular docking studies published for this compound, this technique is a powerful tool for generating hypotheses about the potential biological activity of a compound. The results of such simulations can guide the design of new molecules with improved potency and selectivity.

Biological Activities and Pharmacological Profiles of Ethyl 2 4 Phenylcyclohexyl Acetate and Its Analogs

Role as Pharmaceutical Intermediates and Precursors in Drug Synthesis

The ethyl 2-(4-phenylcyclohexyl)acetate framework is a key component in the construction of complex molecules with significant therapeutic potential. Its derivatives are pivotal in synthesizing drugs targeting dopamine (B1211576) receptors and enzymes involved in lipid metabolism.

Precursors to Dopamine Receptor Modulators (e.g., D2/D3 Receptor Antagonists)

Derivatives of this compound are instrumental in developing ligands for dopamine receptors, which are primary targets for treating a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. mdpi.comnih.gov The dopaminergic system's complexity, with its five receptor subtypes (D1-D5), necessitates the development of selective ligands to achieve targeted therapeutic effects while minimizing side effects. nih.gov

Analogs of the title compound, such as those incorporating a piperazine (B1678402) moiety, have been explored for their affinity and selectivity towards D2 and D3 receptors. researchgate.net For instance, the antipsychotic cariprazine (B1246890), which is synthesized from a cyclohexylacetic acid derivative, acts as a potent dopamine D3 and D2 receptor partial agonist, with a preference for the D3 receptor. psychscenehub.comwikipedia.org This partial agonism is a key feature, allowing the compound to act as a functional antagonist in a hyperdopaminergic environment (as seen in schizophrenia) and as an agonist in a hypodopaminergic state. wikipedia.org The development of such modulators, including allosteric modulators that offer greater selectivity and safety, is an active area of research. mdpi.com

Intermediates in the Synthesis of Antipsychotic Agents (e.g., Cariprazine)

The synthesis of the atypical antipsychotic cariprazine provides a clear example of the utility of this compound analogs. Cariprazine is used to treat schizophrenia and bipolar disorder. psychscenehub.comwikipedia.orgnih.gov Various synthetic routes to cariprazine rely on a key intermediate, trans-4-aminocyclohexyl)acetic acid or its ethyl ester, which is a close analog of the title compound. google.comgoogle.com

One patented industrial process for preparing cariprazine starts with (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride. google.com This intermediate undergoes hydrolysis, followed by a reaction with a dimethylcarbamoyl derivative to form (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid. google.com This acid is then coupled with 1-(2,3-dichlorophenyl)piperazine (B491241) to create an amide, which is subsequently reduced to yield cariprazine. google.com Another synthetic approach describes the preparation of 2-[trans-4-(3,3-dimethylureido)cyclohexyl]acetic acid as a key step, highlighting the importance of the substituted cyclohexylacetic acid core. xjtlu.edu.cnthieme-connect.de These synthetic strategies underscore the role of ethyl 2-(4-cyclohexyl)acetate derivatives as foundational scaffolds for constructing complex antipsychotic agents.

Application in the Development of Diacylglycerol O-acyltransferase 1 (DGAT-1) Inhibitors

The cyclohexanecarboxylic acid moiety is also a key structural feature in the development of inhibitors for Diacylglycerol O-acyltransferase 1 (DGAT-1). nih.gov DGAT-1 is an enzyme that catalyzes the final step in triglyceride synthesis. nih.govnih.govnih.gov Its inhibition is a promising therapeutic strategy for metabolic diseases like obesity and type 2 diabetes. nih.govnih.gov

Researchers have discovered potent and selective DGAT-1 inhibitors featuring a piperidinyl-oxy-cyclohexanecarboxylic acid structure. nih.gov These compounds have shown the ability to reduce lipid excursion in animal models. nih.gov For example, a series of benzimidazole-based inhibitors incorporating this moiety demonstrated high potency and improved aqueous solubility compared to earlier versions. nih.gov The stereochemistry of the cyclohexanecarboxylic acid (cis vs. trans) can significantly impact the inhibitory activity. For instance, in one series of thieno[3,2-d]pyrimidine (B1254671) derivatives, the cis-isomer showed potent and selective inhibitory activity against DGAT-1. researchgate.net The development of these inhibitors for metabolic disorders highlights the versatility of the cyclohexylacetic acid scaffold beyond CNS applications. nih.gov

In Vitro Receptor Binding Studies for Pharmacological Target Identification

To understand the therapeutic potential and mechanism of action of drugs derived from this compound, in vitro receptor binding studies are essential. These assays determine the affinity of a compound for its biological target, providing insights into its potency and selectivity.

Dopamine Receptor Binding Affinities of Derivatives

The binding affinities are typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Studies have shown that cariprazine and its metabolites are D3-preferring partial agonists. psychscenehub.comnih.govdrugbank.com

| Compound | Human D2L Receptor | Human D3 Receptor | Rat D2 Receptor | Rat D3 Receptor |

|---|---|---|---|---|

| Cariprazine | 0.49 | 0.085 | 0.61 | 0.13 |

| Desmethyl-cariprazine (DCAR) | 0.57 | 0.21 | 1.1 | 0.23 |

| Didesmethyl-cariprazine (DDCAR) | 1.6 | 0.3 | 2.3 | 0.41 |

Data sourced from a 2019 study on the preclinical characterization of cariprazine metabolites. nih.gov

Other synthetic derivatives based on different scaffolds have also been evaluated. For example, a series of 1-phenyl-benzazepines showed selectivity for D1-like receptors (D1 and D5) over D2 receptors, with Ki values in the nanomolar range. nih.gov Another study on novel benzamide (B126) derivatives identified compounds with high affinity and selectivity for the D3 receptor over the D2 receptor. researchgate.net

N-methyl-D-aspartate (NMDA) Receptor Antagonism by Analogs

The N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor, is crucial for excitatory neurotransmission in the brain. nih.gov Antagonists of this receptor are investigated for their potential as neuroprotective agents in conditions involving excitotoxicity, such as stroke and neurodegenerative diseases. nih.govwikipedia.org

While direct studies on NMDA receptor antagonism by this compound are not prominent, structurally related analogs have been developed and tested. For instance, a series of N-(2-phenethyl)cinnamides were synthesized and evaluated for their activity at different NMDA receptor subtypes. nih.gov Within this series, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide was identified as a potent and selective antagonist of the NR1A/2B subtype. nih.govconsensus.app The development of subtype-selective antagonists is a key goal, as non-selective blockade of NMDA receptors can lead to significant side effects like psychosis and cognitive impairment. nih.gov The exploration of diverse chemical scaffolds, including those with a phenyl-alkyl structure reminiscent of the title compound, is crucial for identifying new therapeutic agents targeting the NMDA receptor system.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Investigations of Derivatized Forms

Detailed pharmacokinetic and pharmacodynamic studies are crucial for the development of any new therapeutic agent. For the derivatives of this compound, research in this area is still in its nascent stages, with a primary focus on preclinical models and the establishment of structure-activity relationships.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models

Comprehensive ADME profiles for derivatives of this compound are not yet extensively documented in publicly available literature. However, general principles of pharmacokinetics can be inferred from related compounds. For instance, a physiologically based pharmacokinetic (PBPK) model for ethyl acetate (B1210297), a structurally related ester, demonstrated its rapid conversion to ethanol (B145695) in rats following both intravenous and inhalation exposure. nih.gov This suggests that the ester linkage in derivatives of this compound may also be susceptible to hydrolysis by esterases in the body, potentially liberating the corresponding carboxylic acid and ethanol. The lipophilic nature of the phenylcyclohexyl moiety would likely influence the distribution of these compounds, favoring partitioning into fatty tissues. Further preclinical studies involving oral and intravenous administration in animal models are necessary to fully characterize the ADME properties of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Efficacy and Selectivity

Structure-activity relationship (SAR) studies are instrumental in optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR investigations have begun to shed light on the structural features that govern their biological efficacy and selectivity. For example, in a series of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine analogs, which share a similar phenyl-substituted cyclic core, modifications to the substituent on the piperidine (B6355638) nitrogen were found to significantly impact their inhibitory activity against leukotriene A(4) hydrolase. chemsrc.com Similarly, SAR studies on other classes of compounds with phenyl and cyclohexyl moieties have demonstrated that the nature and position of substituents on the aromatic ring can dramatically alter their binding affinity and selectivity for biological targets such as the dopamine and serotonin (B10506) transporters. nih.govjonuns.com These findings underscore the importance of systematic structural modifications to the this compound scaffold to fine-tune its pharmacological properties.

Investigations into Anti-inflammatory Activity of Derivatives

The anti-inflammatory potential of various ethyl acetate-containing compounds and extracts has been a subject of considerable research. While specific studies on the anti-inflammatory activity of this compound derivatives are limited, related research provides a strong rationale for their investigation in this area. For instance, an ethyl acetate fraction of Anacardium occidentale bark, rich in phenolic compounds, demonstrated significant anti-inflammatory effects in mice by reducing paw edema and the levels of pro-inflammatory cytokines such as IL-1 and TNF-α. researchgate.netresearchgate.net Another study on an ethyl acetate extract of Garcinia tetranda fruit peel also showed potent in vitro anti-inflammatory activity by inhibiting heat-induced hemolysis and protein denaturation. researchgate.net These findings suggest that derivatization of this compound to incorporate functionalities known to possess anti-inflammatory properties could yield promising new therapeutic agents.

Antimicrobial and Antifungal Activity Studies of Heterocyclic Derivatives

The incorporation of heterocyclic moieties is a well-established strategy for enhancing the antimicrobial and antifungal properties of organic molecules. Research into heterocyclic derivatives of compounds containing phenyl and cyclohexyl groups has shown significant promise. A study on 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives revealed that some of these compounds exhibit very strong antifungal activity against various Candida species. researchgate.net Similarly, the synthesis of 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolinyl)acetyl]thio-4H-l,2,4-triazole derivatives also resulted in compounds with strong antifungal properties. researchgate.netnih.gov Furthermore, a study on ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate demonstrated good antibacterial and antifungal activities. nih.gov These results strongly support the potential for developing potent antimicrobial and antifungal agents through the synthesis of heterocyclic derivatives of this compound.

Antiproliferative and Cytotoxicity Assessments in Cell-Based Assays

The evaluation of antiproliferative and cytotoxic effects is a cornerstone of cancer drug discovery. While direct studies on this compound derivatives are not abundant, research on structurally related compounds provides valuable insights. For example, new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives have shown interesting cytotoxic potential against various leukemia cell lines. mdpi.com Furthermore, a study on a phenolic-rich ethyl-acetate fraction from Rhus verniciflua Stokes demonstrated selective cytotoxic effects against gastric and breast cancer cell lines. nih.gov Another investigation into an ethyl acetate extract of Nepenthes thorellii x (ventricosa x maxima) revealed antiproliferation activity against breast cancer cells through the induction of apoptosis and oxidative stress. nih.gov These findings suggest that the this compound scaffold could serve as a valuable template for the design of novel antiproliferative agents.

Enzyme Inhibition Studies (e.g., Urease, Cholinesterase)

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. Derivatives of this compound are being explored for their potential to inhibit various enzymes.

Urease Inhibition: A series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to different cyclohexyl-2-(phenylamino)acetamides were found to exhibit good inhibitory potential against urease, with some compounds showing significantly lower IC50 values than the standard inhibitor thiourea. researchgate.net This suggests that the cyclohexyl-acetamide scaffold could be a promising starting point for the development of potent urease inhibitors.

Cholinesterase Inhibition: The inhibition of cholinesterases is a primary therapeutic strategy for Alzheimer's disease. While no specific studies on cholinesterase inhibition by this compound derivatives were found, research on other carbamate (B1207046) derivatives has demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A new chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, also showed inhibitory effects on cholinesterases. These findings indicate that the incorporation of appropriate pharmacophores onto the this compound backbone could lead to the discovery of novel cholinesterase inhibitors.

In Vivo Pharmacological Evaluation in Disease Models

The in vivo assessment of chemical compounds in living organisms is a critical step in drug discovery, providing essential insights into their potential therapeutic effects and interactions within a complex biological system. This section details the in vivo pharmacological evaluation of this compound and its structural analogs in various animal models of disease, focusing on neurological disorders, metabolic conditions, and pain.

Efficacy Studies in Neurological Disorder Models

While direct in vivo studies on the efficacy of this compound in neurological disorder models are not extensively documented in publicly available research, studies on structurally related analogs provide valuable insights. One such analog, 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate (PRE-084), a selective sigma-1 receptor agonist, has been evaluated in a model of inflammation-sensitized hyperoxia-induced developing brain injury. nih.gov

In this in vivo study, rat pups were subjected to inflammatory presensitization followed by exposure to hyperoxic conditions to induce brain injury. The administration of PRE-084 was assessed for its potential neuroprotective effects. However, under the conditions of this specific model, PRE-084 did not attenuate the hyperoxia-induced brain damage. nih.gov This finding suggests that the therapeutic utility of phenylcyclohexyl derivatives in neurological disorders may be highly dependent on the specific underlying pathology and the molecular target of the compound.

The parent compound of many phenylcyclohexyl analogs, phencyclidine (PCP), is known to induce a range of neurological and psychomotor effects, including psychomotor agitation, impaired motor function, and psychosis. picmonic.com These effects are a result of its complex pharmacology, which includes antagonism of the NMDA receptor. escholarship.org The study of PCP's effects in animal models helps to characterize the potential neurological implications of this class of compounds.

Investigations into other, unrelated compounds in various neurological disease models, such as Alzheimer's, epilepsy, and Parkinson's disease, highlight the methodologies used to assess efficacy. nih.gov These typically involve behavioral tests, and histopathological and biochemical analyses to determine the compound's impact on disease progression and underlying mechanisms. nih.gov

Metabolic Studies in Animal Models (e.g., Diet-Induced Obesity Mice)

The general approach to metabolic studies in animal models, particularly in the context of diet-induced obesity, involves monitoring changes in key metabolic parameters. These studies often utilize techniques like metabolic profiling (metabolomics) to measure a wide range of low-molecular-weight metabolites in biological samples such as urine and serum. nih.gov This allows researchers to observe the systemic response to a compound and identify potential biomarkers of its effects. nih.gov While not specific to this compound, these methodologies represent the standard for evaluating how a novel compound might influence metabolic pathways in a disease state like obesity.

Analgesic Effect Assessments of Related Phenylcyclohexyl Analogs

A significant body of in vivo research has focused on the analgesic properties of phenylcyclohexyl analogs, particularly derivatives of phencyclidine (PCP). These studies utilize various animal models of pain to assess the compounds' ability to alleviate nociceptive responses.

Phencyclidine and its analogs have demonstrated analgesic effects in several studies. nih.govnih.gov The tail immersion test and the hot plate test are common methods used to evaluate responses to thermal pain, while the formalin test is used to assess responses to both acute and chronic inflammatory pain. nih.gov

In one study using rhesus monkeys, PCP and other NMDA receptor antagonists like ketamine and MK-801 were shown to increase the latency to tail withdrawal from warm water in a dose-dependent manner, indicating an analgesic effect. nih.gov The potency of these compounds in producing analgesia was found to be correlated with their potency as discriminative stimuli. nih.gov Notably, these analgesic effects were not blocked by an opioid antagonist, suggesting a mechanism of action distinct from that of opioid pain relievers. nih.gov

Research on newer morpholine (B109124) analogs of PCP in rats has also revealed significant analgesic properties. In the tail immersion test, both a methoxy (B1213986) and a hydroxy-methyl morpholine derivative of PCP demonstrated more pronounced analgesic effects compared to PCP itself at specific time points post-injection. nih.gov In the formalin test, these new analogs were effective in reducing chronic pain, though they did not affect the acute pain phase. nih.gov These findings suggest that modifications to the phencyclidine structure can enhance its analgesic properties.

The table below summarizes the findings from analgesic studies on various phenylcyclohexyl analogs.

| Compound/Analog | Animal Model | Pain Assessment Test | Key Findings | Reference |

| Phencyclidine (PCP) | Rhesus Monkeys | Tail Withdrawal | Increased latency to tail withdrawal in a dose-dependent manner. | nih.gov |

| Ketamine | Rhesus Monkeys | Tail Withdrawal | Increased latency to tail withdrawal in a dose-dependent manner. | nih.gov |

| MK-801 | Rhesus Monkeys | Tail Withdrawal | Most potent of the tested compounds in increasing tail withdrawal latency. | nih.gov |

| Methoxy-PCM | Rats | Tail Immersion Test | Generated more analgesic effects compared to PCP at 20, 40, 45, and 55 minutes post-injection. | nih.gov |

| Methoxy-PCM | Rats | Formalin Test | Diminished chronic formalin pain in the late phase. | nih.gov |

| Hydroxy-methyl-PCM | Rats | Tail Immersion Test | Showed marked analgesic effects at multiple time points (10, 20, 40, 45, and 50 minutes) post-injection. | nih.gov |

| Hydroxy-methyl-PCM | Rats | Formalin Test | Diminished chronic formalin pain in the late phase. | nih.gov |

Applications in Specialty Chemical and Industrial Sectors

Utilization as a Chemical Intermediate in Advanced Material Synthesis

Ethyl 2-(4-phenylcyclohexyl)acetate serves as a significant precursor in the creation of advanced materials, most notably liquid crystals. The inherent characteristics of the 4-phenylcyclohexyl moiety are crucial for inducing and refining the properties of liquid crystalline compounds. These materials are pivotal in the manufacturing of liquid crystal displays (LCDs) and other electro-optical devices.

The synthesis of liquid crystals often involves compounds with a cyclohexylphenyl core, as these structures are known to produce materials with high clearing points and low viscosity, which are desirable properties for display applications. researchgate.net The rigid nature of the phenyl group combined with the conformational flexibility of the cyclohexyl ring in the 4-phenylcyclohexyl structure provides the necessary balance for the formation of various liquid crystal phases, such as nematic and smectic phases. The ester group in this compound offers a reactive site for further molecular modifications, allowing for the synthesis of more complex liquid crystal molecules with tailored properties.

Research into fluorinated liquid crystals has also highlighted the importance of the cyclohexyl motif in designing materials with specific dielectric properties. nih.gov While not a direct application of this compound, this research underscores the value of the phenylcyclohexyl structure in the development of advanced functional materials. The strategic placement of fluorine atoms on the cyclohexane (B81311) ring can significantly influence the material's polarity, a key factor in the performance of liquid crystal displays. nih.gov

Table 1: Key Moieties in Liquid Crystal Synthesis

| Moiety | Contribution to Liquid Crystal Properties |

| Phenyl Group | Provides rigidity and influences birefringence. |

| Cyclohexyl Ring | Offers flexibility and can lower viscosity. |

| Ester Group | Allows for further chemical modification and can influence phase behavior. |

| Fluorine Atoms | Can be used to tailor dielectric anisotropy and other physical properties. nih.gov |

Role in the Production of Specialty Chemicals and Additives